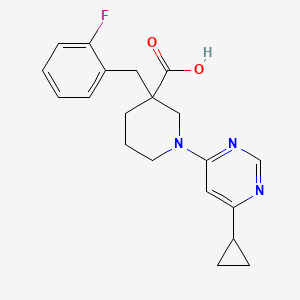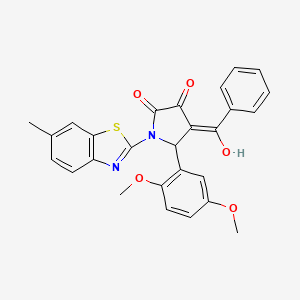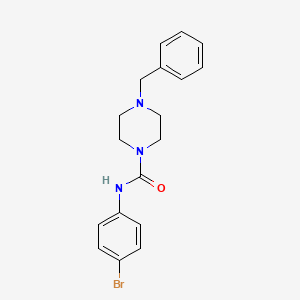
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. Inhibition of GABA-AT leads to an increase in GABA levels, which can have therapeutic effects in various neurological and psychiatric disorders.
Wirkmechanismus
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid works by inhibiting GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. An increase in GABA levels can lead to a decrease in neuronal excitability, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid has been shown to increase GABA levels in various regions of the brain, including the cortex, hippocampus, and striatum. It has also been shown to increase the expression of GABA receptors in the brain. These effects can lead to a decrease in neuronal excitability and an increase in inhibitory tone, which can have therapeutic effects in various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid is a potent and selective inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, its high potency can also make it difficult to use in certain experiments, as it may lead to non-specific effects. Additionally, its selectivity for GABA-AT may limit its use in studying other pathways that are involved in the regulation of GABA levels.
Zukünftige Richtungen
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid has shown promising results in preclinical and clinical studies for the treatment of various neurological and psychiatric disorders. Future research could focus on further understanding the mechanism of action of 1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid and its effects on other neurotransmitter systems. Additionally, studies could explore the potential of 1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid in combination with other drugs for the treatment of complex disorders such as addiction and depression. Finally, research could focus on developing new analogs of 1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid with improved pharmacokinetic properties and selectivity.
Synthesemethoden
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyrimidine ring, followed by the introduction of a piperidine ring and a carboxylic acid group. The final step involves the introduction of a fluoro-substituted benzyl group.
Wissenschaftliche Forschungsanwendungen
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. Clinical trials have also shown promising results in the treatment of cocaine addiction and alcohol use disorder.
Eigenschaften
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-3-[(2-fluorophenyl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-16-5-2-1-4-15(16)11-20(19(25)26)8-3-9-24(12-20)18-10-17(14-6-7-14)22-13-23-18/h1-2,4-5,10,13-14H,3,6-9,11-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTVNMMJIWDASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)(CC4=CC=CC=C4F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{2,4-dioxo-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5482395.png)
![1-({2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)azepane](/img/structure/B5482398.png)


![N-(4-methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5482415.png)
![4-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5482420.png)

![2-{[5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5482432.png)
![ethyl {5-[4-(2-anilino-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5482442.png)
![4-methoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5482446.png)

![N-{2-[2-amino-4-(cyclobutylamino)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]-2-oxoethyl}urea](/img/structure/B5482454.png)
![N-[2-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-(hydroxymethyl)-2-oxoethyl]acetamide](/img/structure/B5482460.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5482471.png)